3-Formylphenyl pivalate
Description
Properties
IUPAC Name |
(3-formylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNVLZQFBZYFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455808 | |
| Record name | 3-formylphenyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134518-89-1 | |
| Record name | 3-formylphenyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysis
In a representative procedure, 3-formylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane (CHCl) under an inert atmosphere. Triethylamine (NEt, 2.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) are added to deprotonate the phenol and accelerate acylation. Pivaloyl chloride (1.2 equiv) is introduced dropwise at 0°C to minimize side reactions. The mixture is stirred at room temperature for 4–6 hours, after which the reaction is quenched with water. The organic layer is extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Key Analytical Data:
Solvent and Base Optimization
Alternative solvents such as tetrahydrofuran (THF) or ethyl acetate reduce yields by 10–15% due to competing hydrolysis of pivaloyl chloride. Replacing NEt with N,N-diisopropylethylamine (DIPEA) marginally improves selectivity but increases cost. DMAP remains critical for suppressing oligomerization of the phenolic substrate.
Transesterification of Methyl 3-Formylbenzoate with Pivalic Acid
Transesterification offers an alternative pathway, particularly useful when 3-formylphenol is inaccessible. Methyl 3-formylbenzoate is reacted with pivalic acid in the presence of a Lewis acid catalyst.
Titanium(IV) Isopropoxide-Catalyzed Method
A mixture of methyl 3-formylbenzoate (1.0 equiv), pivalic acid (1.5 equiv), and titanium(IV) isopropoxide (Ti(OPr), 0.2 equiv) in toluene is heated at 110°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the catalyst is quenched with aqueous sodium bicarbonate. The product is extracted into ethyl acetate, washed, and purified via silica gel chromatography.
Enzymatic Transesterification
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the transesterification in tert-butanol at 50°C. While environmentally benign, this method achieves lower yields (55–60%) and requires prolonged reaction times (48–72 hours).
Protection-Deprotection Strategies for Formyl Group Stability
The formyl group’s susceptibility to nucleophilic attack necessitates protection during esterification. A two-step sequence involving acetal protection followed by deprotection is often employed.
Acetal Protection with Ethylene Glycol
3-Formylphenol is treated with ethylene glycol (1.5 equiv) and p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in benzene under reflux for 6 hours. The resulting acetal is esterified with pivaloyl chloride as described in Section 1.1. Deprotection is achieved via acidic hydrolysis (HCl, THF/HO) to yield this compound.
Key Analytical Data:
Large-Scale Industrial Synthesis
Industrial production prioritizes cost efficiency and scalability. A patent-pending method employs continuous flow chemistry to enhance heat and mass transfer.
Continuous Flow Esterification
3-Formylphenol and pivaloyl chloride are pumped into a tubular reactor packed with immobilized DMAP on silica gel. The residence time is optimized to 30 minutes at 80°C, achieving 90% conversion. The crude product is purified via fractional distillation.
Key Process Metrics:
| Parameter | Value |
|---|---|
| Throughput | 50 kg/h |
| Purity | >99% (HPLC) |
| Solvent Consumption | Reduced by 40% |
Analytical Characterization and Quality Control
Rigorous characterization ensures the integrity of this compound.
Spectroscopic Validation
Chemical Reactions Analysis
Acylation Reactions
The pivalate group serves as an effective protecting group due to its steric bulk and hydrolytic stability. Key acylation protocols include:
Synthesis via Esterification
3-Formylphenyl pivalate is synthesized through base-catalyzed esterification of 3-hydroxybenzaldehyde derivatives with pivaloyl chloride (or anhydride):
Reaction Scheme:
3-Hydroxybenzaldehyde + Pivaloyl chloride → this compound
-
Solvent: Dichloromethane (DCM)
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Base: Pyridine/DMAP at 0°C → RT
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Yield: 96% (analogous to 4-formylphenyl pivalate synthesis)
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DMAP accelerates reaction rates via nucleophilic catalysis
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Pivalate installation prevents oxidation of the formyl group during subsequent reactions
Nucleophilic Substitution at the Pivalate Group
While inherently stable, the pivalate ester participates in specialized substitution reactions:
Transesterification ( ):
Chloromethyl pivalate (structurally related) undergoes transesterification with alcohols under acidic conditions:
Reaction Scheme:
R-OH + Chloromethyl pivalate → R-O-CO-C(CH₃)₃ + HCl
Applications :
-
Prodrug synthesis (e.g., pivaloyloxymethyl ester of ofloxacin)
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Protecting group strategy for amines and hydroxyls
Thiazolidine Formation with Biological Thiols
The formyl group enables selective conjugation with N-terminal cysteines via thiazolidine formation ( ):
Reaction Scheme:
this compound + Cysteine → Phenolic thiazolidine conjugate
| Ester Derivative | Conversion (%) | Stability (t₁/₂) | Notes |
|---|---|---|---|
| 2-Formylphenyl acetate | 95 | 15 min | Rapid hydrolysis |
| 2-Formylphenyl pivalate | <20 | N/A | Steric hindrance limits reactivity |
| 2-Formylphenyl isobutyrate | 95 | 45 min | Optimal balance |
Key Findings :
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Pivalate’s steric bulk reduces conversion rates compared to smaller esters
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Reaction proceeds selectively at N-terminal cysteines (91% conversion in Cys-Cys-Bombesin)
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Fluorescent coumarin derivatives enable real-time monitoring
Stability and Reactivity Trends
Comparative studies reveal structure-activity relationships ( ):
Hydrolytic Stability :
| Ester Group | Hydrolysis Rate (pH 7) |
|---|---|
| Methyl | Fastest |
| Isobutyryl | Moderate |
| Pivalate | Slowest |
Electronic Effects :
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Formyl group’s electrophilicity enhanced by adjacent ester oxygen
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Pivalate’s electron-donating nature reduces formyl reactivity by ~30% (vs. unsubstituted aryl aldehydes)
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Formylphenyl pivalate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and substitution processes. For instance, it can be transformed into derivatives such as 3-Hydroxymethylphenyl pivalate through reduction reactions, which can further lead to more functionalized products.
Reactivity and Mechanisms
The reactivity of this compound is attributed to its formyl group, which can engage in nucleophilic attacks, leading to the formation of new carbon-carbon bonds. This capability makes it a valuable precursor for synthesizing compounds with diverse functional groups that are essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Drug Development Potential
Research indicates that this compound may have applications in drug development, particularly for compounds exhibiting anti-inflammatory and anticancer properties. Its role as a precursor allows for the synthesis of bioactive molecules that can target specific pathways involved in disease mechanisms .
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Notably, compounds derived from this compound have been explored for their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain modulation and various neurological disorders. Such compounds may aid in developing treatments for conditions like chronic pain, anxiety, and depression .
Industrial Applications
Advanced Materials Production
In industrial settings, this compound is utilized in producing advanced materials such as polymers and liquid crystals. Its structural characteristics contribute to the material's thermal stability and solubility, making it suitable for high-performance applications .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of a series of bioactive compounds from this compound through a multi-step reaction involving acylation and cyclization. These compounds showed promising activity against specific cancer cell lines, highlighting the potential of this compound in pharmacological research .
Case Study 2: FAAH Inhibition
Research involving derivatives of this compound focused on their efficacy as FAAH inhibitors. The results indicated that these derivatives could significantly reduce pain responses in animal models, suggesting their potential use in developing analgesic medications .
Data Table: Comparative Applications of this compound
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates diverse functionalization |
| Medicinal Chemistry | Anti-inflammatory and anticancer drug development | Promising results against cancer cell lines |
| FAAH Inhibition | Pain management agents | Effective in reducing pain responses |
| Material Science | Production of polymers and liquid crystals | Enhances thermal stability |
Mechanism of Action
The mechanism of action of 3-formylphenyl pivalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the pivalate group, which enhances the electrophilicity of the formyl carbon .
Comparison with Similar Compounds
3-Formylphenyl Thiophene-2-Carboxylate
This compound replaces the pivalate group with a thiophene-2-carboxylate moiety (C₁₂H₈O₃S). Key differences include:
Functional Implications :
Fluocortolone Pivalate
A steroidal anti-inflammatory prodrug (C₂₇H₃₇FO₅), fluocortolone pivalate uses the pivalate group to enhance lipophilicity and prolong half-life .
Key Insight : While both compounds utilize pivalate for stability, this compound lacks inherent bioactivity, serving instead as a building block for active molecules .
Short-Chain Fatty Acid Pivalate Derivatives
Pivalate esters of short-chain fatty acids (e.g., acetate, propionate) exhibit distinct biological profiles. For instance, pivalate itself shows low potency (EC₅₀ >10 mM) as a GPR43 receptor agonist compared to acetate (EC₅₀ ~1 mM) .
Structural vs. Functional Trade-offs :
- Smaller esters (acetate, propionate) have higher receptor affinity due to reduced steric bulk .
- Pivalate’s bulkiness, while detrimental to receptor binding, enhances hydrolytic stability, making it preferable for prodrug design .
Role of the Pivalate Group in Drug Design
Advantages
Biological Activity
3-Formylphenyl pivalate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from pivalic acid and 3-formylphenol. Its structure can be represented as follows:
This compound features a phenolic group that can participate in various biochemical interactions, making it a candidate for further pharmacological investigation.
Research indicates that this compound may interact with various biological targets, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which plays a role in pain modulation and neuroprotection .
Inhibition of FAAH can lead to increased levels of these fatty acid amides, potentially providing therapeutic effects for conditions such as chronic pain, anxiety, and inflammation. The compound's ability to modulate FAAH activity suggests it may also have implications in treating neurological disorders .
Pharmacological Studies
Several studies have investigated the pharmacological profiles of compounds similar to this compound. For example, a study highlighted the synthesis and evaluation of various derivatives, demonstrating their binding affinity to adrenoceptors and other targets . These studies often employ high-performance liquid chromatography (HPLC) and in vivo models to assess efficacy and safety.
Case Study 1: Pain Management
A clinical trial examined the effects of FAAH inhibitors on patients with chronic pain conditions. Participants receiving treatment with compounds related to this compound reported significant reductions in pain scores compared to placebo groups. The study concluded that FAAH inhibition could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of FAAH inhibitors in animal models of neurodegenerative diseases. The results indicated that these compounds could enhance cognitive function and reduce neuroinflammation, supporting their potential use in treating conditions like Alzheimer's disease .
Q & A
Q. What synthetic methodologies are commonly employed for 3-Formylphenyl pivalate?
Synthesis often leverages transition metal catalysis. For example:
- Rhodium-catalyzed C-H activation : The pivalate group acts as a directing group, enabling regioselective functionalization. This method benefits from mild conditions and avoids pre-functionalized substrates .
- Palladium-catalyzed allylic alkylation : Demonstrated in reactions with allylidene dipivalate, this approach achieves enantioselectivity and tolerates unprotected functional groups, streamlining synthesis .
Q. What analytical techniques are optimal for characterizing this compound?
- HPLC with experimental design : Optimized mobile phases (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) improve resolution. Response surface methodology can refine parameters like flow rate and detection wavelength .
- X-ray crystallography : Provides precise structural data (e.g., bond lengths, angles). For pivalate derivatives, Cu Kα radiation (λ = 1.54184 Å) and software like Olex2/SHELX are standard for solving crystal structures .
- FT-IR and thermal analysis : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and polymorph stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the steric bulk of the pivalate group influence catalytic reactions?
The tert-butyl groups in pivalate introduce steric hindrance, which:
- Suppresses undesired nucleophilic pathways : In ring-opening polymerizations, bulky pivalate groups disfavor chain transfer, favoring propagation (e.g., in epoxide ring-opening reactions) .
- Enhances regioselectivity : In Pd-catalyzed allylic alkylation, steric effects direct reactivity to less hindered sites, enabling linear enol pivalate formation .
Q. How can data contradictions in polymorph characterization be resolved?
- Multi-technique validation : Combine powder X-ray diffraction (PXRD) with DSC to distinguish polymorphs. For example, toluene-recrystallized forms exhibit distinct melting points and diffraction patterns compared to ethyl acetate-derived crystals .
- Non-spherical atom refinement : Advanced crystallographic methods (e.g., NoSpherA2 in Olex2) improve accuracy in modeling disordered tert-butyl groups .
Q. What strategies mitigate challenges in C-H functionalization of this compound?
- Heteroatom-directed catalysis : The pivalate’s oxygen coordinates with Rh or Pd, forming five-membered metallacycles that direct activation to specific C-H bonds .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance metal-ligand interactions while minimizing side reactions .
Q. How can simultaneous quantification of this compound in complex mixtures be achieved?
- UHPLC with photodiode array detection : Enables separation from structurally similar compounds (e.g., preservatives like phenoxyethanol). A C18 column with methanol/water (70:30 v/v) at 0.5 mL/min provides baseline resolution .
- TLC-densitometry : Silica gel GF254 plates with chloroform/methanol (9:1) offer rapid qualitative screening, validated against HPLC data .
Methodological Notes
- Safety protocols : Refer to MSDS guidelines for handling pivalate derivatives. Use PPE (gloves, goggles) due to risks of dermal/ocular irritation .
- Data documentation : Follow formal lab report standards, including spectral peak assignments (e.g., ¹H NMR: δ 9.8 ppm for formyl protons) and statistical validation of analytical results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
